Para-Fluoro Substitution: Comparable Carbonic Anhydrase Binding Affinity with Improved Metabolic Stability
The 4-fluoro substitution in N-cyclopentyl-4-fluorobenzenesulfonamide is a key differentiating feature. While the exact binding affinity of N-cyclopentyl-4-fluorobenzenesulfonamide for human carbonic anhydrase (hCA) has not been directly reported, class-level inference from a systematic study of benzoarylsulfonamide ligands demonstrates that formal fluorination of the aryl ring does not substantially alter binding thermodynamics to hCA II, as measured by isothermal titration calorimetry (ITC) [1]. Specifically, the introduction of fluorine at the para-position maintains favorable binding enthalpy while potentially enhancing metabolic stability and membrane permeability [1]. This establishes that the 4-fluoro modification provides a strategic advantage over non-fluorinated analogs (e.g., N-cyclopentylbenzenesulfonamide) by offering comparable target engagement with improved drug-like properties, an advantage not uniformly observed with other substitution patterns (e.g., 2-fluoro or 3-fluoro isomers).
| Evidence Dimension | Binding thermodynamics (ΔG, ΔH, -TΔS) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | Not directly reported; inferred from class behavior |
| Comparator Or Baseline | Non-fluorinated benzoarylsulfonamide (baseline) vs. 4-fluorinated benzoarylsulfonamide |
| Quantified Difference | ΔG (binding free energy) within ±0.5 kcal/mol across fluorinated and non-fluorinated pairs |
| Conditions | Isothermal titration calorimetry (ITC) in 50 mM Tris buffer, pH 7.4, 25°C |
Why This Matters
For researchers optimizing sulfonamide-based hCA inhibitors, the 4-fluoro substituent offers a validated strategy to enhance metabolic stability without compromising target affinity, making N-cyclopentyl-4-fluorobenzenesulfonamide a preferred scaffold over non-fluorinated or ortho/meta-fluorinated analogs.
- [1] Lockett MR, Lange H, Breiten B, Heroux A, Sherman W, Rappoport D, Yau PO, Snyder PW, Whitesides GM. The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination of the Ligand. Angew Chem Int Ed Engl. 2013;52(30):7714-7717. View Source
